N-cyclooctyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by an oxidation-reduction mechanism using chloranil . The reaction conditions often include refluxing in solvents such as dichloroethane and using reagents like thionyl chloride .
Industrial Production Methods
While specific industrial production methods for N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions can occur with different amines and triazole-2-thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, triazole-2-thiol, solvents like dichloroethane.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced biological activities .
Scientific Research Applications
N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an A2B receptor antagonist, which may contribute to its anticancer activity by inhibiting tumor growth and metastasis . Additionally, it can intercalate DNA, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: A parent compound with similar biological activities.
Imidazo[1,2-a]quinoxaline: Another heterocyclic compound with potential anticancer properties.
Pyrazolo[1,5-a]quinoxaline: Known for its antimicrobial and antiviral activities.
Uniqueness
N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its unique cyclooctyl and ethyl substitutions, which may enhance its biological activities and provide a distinct pharmacological profile compared to other similar compounds .
Properties
Molecular Formula |
C19H25N5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-cyclooctyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H25N5/c1-2-17-22-23-19-18(20-14-10-6-4-3-5-7-11-14)21-15-12-8-9-13-16(15)24(17)19/h8-9,12-14H,2-7,10-11H2,1H3,(H,20,21) |
InChI Key |
KMUVYNZSZNMLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCCCC4 |
Origin of Product |
United States |
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